REACTION_CXSMILES
|
C[O:2][C:3](=[O:5])[O-].[CH3:6][N+:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>C(O)(=O)C>[C:3]([O-:2])(=[O:5])[CH3:6].[CH3:6][N+:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:0.1,3.4|
|
Name
|
N-methylpyridinium methyl carbonate
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COC([O-])=O.C[N+]1=CC=CC=C1
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-].C[N+]1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.7 g | |
YIELD: PERCENTYIELD | 75.4% | |
YIELD: CALCULATEDPERCENTYIELD | 192.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |